Cas no 2138227-17-3 (tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate)

Tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized pyrrolidine scaffold. The ethynyl group enables further derivatization via click chemistry or cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. The methoxy substituent offers additional reactivity for modifications. This compound is widely used in pharmaceutical research and materials science, serving as a key building block for complex molecules. Its well-defined structure and compatibility with diverse reaction conditions make it a reliable choice for synthetic applications requiring precise control over molecular architecture.
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate structure
2138227-17-3 structure
Product Name:tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
CAS No:2138227-17-3
MF:C12H19NO3
MW:225.284163713455
MDL:MFCD31421075
CID:5239297
PubChem ID:138112631
Update Time:2025-10-22

tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylic acid, 3-ethynyl-4-methoxy-, 1,1-dimethylethyl ester
    • tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
    • MDL: MFCD31421075
    • Inchi: 1S/C12H19NO3/c1-6-9-7-13(8-10(9)15-5)11(14)16-12(2,3)4/h1,9-10H,7-8H2,2-5H3
    • InChI Key: BTOZKYFVHAHDEX-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(OC)C(C#C)C1

tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-311895-0.05g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
0.05g
$647.0 2023-09-05
Enamine
EN300-311895-0.1g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
0.1g
$678.0 2023-09-05
Enamine
EN300-311895-0.25g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
0.25g
$708.0 2023-09-05
Enamine
EN300-311895-0.5g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
0.5g
$739.0 2023-09-05
Enamine
EN300-311895-1.0g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
1g
$0.0 2023-06-06
Enamine
EN300-311895-2.5g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
2.5g
$1509.0 2023-09-05
Enamine
EN300-311895-5.0g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
5.0g
$3065.0 2023-02-26
Enamine
EN300-311895-10.0g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
10.0g
$4545.0 2023-02-26
Enamine
EN300-311895-1g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
1g
$770.0 2023-09-05
Enamine
EN300-311895-5g
tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate
2138227-17-3
5g
$2235.0 2023-09-05

Additional information on tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate

Professional Introduction to Tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate (CAS No. 2138227-17-3)

Tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate, a compound with the chemical formula C10H13NO3, is a highly versatile intermediate in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 2138227-17-3, has garnered significant attention due to its unique structural properties and potential applications in synthetic chemistry. The presence of both an ethynyl group and a methoxy group in its molecular structure makes it a valuable building block for the development of more complex molecules.

The tert-butyl protecting group in the compound's name is particularly noteworthy, as it provides stability and selectivity in various synthetic pathways. This feature is especially useful in multi-step syntheses where protecting groups are employed to prevent unwanted side reactions. The 3-ethynyl substituent introduces a reactive site that can be further functionalized, enabling the creation of diverse chemical entities. Additionally, the 4-methoxy group enhances the compound's solubility and reactivity, making it more amenable to various chemical transformations.

In recent years, the demand for novel heterocyclic compounds has surged due to their broad spectrum of biological activities. Tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate fits well within this trend, as it serves as a precursor for synthesizing pyrrolidine derivatives with potential therapeutic applications. These derivatives have been explored for their roles in drug discovery, particularly in the development of small-molecule inhibitors targeting various disease pathways.

One of the most exciting areas of research involving this compound is its application in medicinal chemistry. The pyrrolidine core is a common motif in many bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. By modifying the substituents on this core structure, researchers can fine-tune the biological activity of the resulting compounds. For instance, studies have shown that derivatives of pyrrolidine can interact with specific enzymes or receptors, modulating cellular processes and potentially leading to new treatments for chronic diseases.

The methoxy group in tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate also plays a crucial role in its reactivity. Methoxy-substituted compounds often exhibit enhanced stability under various reaction conditions, making them ideal for long synthetic sequences. Furthermore, the methoxy group can participate in hydrogen bonding interactions, which can be exploited to improve the binding affinity of drug candidates. This property is particularly valuable in designing molecules that require precise spatial orientation within biological targets.

Another significant aspect of this compound is its utility in material science applications. Pyrrolidine derivatives have been investigated for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ethynyl group, in particular, can be used to create conjugated systems that are essential for charge transport in these devices. Researchers have demonstrated that incorporating pyrrolidine-based units into polymer backbones can improve device performance by enhancing charge mobility and thermal stability.

The synthesis of tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate involves several key steps that highlight its synthetic utility. The tert-butyl ester group provides a removable protecting moiety, allowing for selective deprotection under mild conditions. This feature is particularly useful when dealing with sensitive functional groups that might be compromised under harsh reaction conditions. Additionally, the ethynyl group can undergo cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, enabling the introduction of aryl or vinyl groups at specific positions within the molecule.

In conclusion, tert-butyl 3-ethynyl-4-methoxypyrrolidine-1-carboxylate (CAS No. 2138227-17-3) is a multifaceted compound with significant potential in both pharmaceutical and material science research. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with diverse applications. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow even further. The combination of its reactivity, stability, and versatility positions it as a cornerstone in modern synthetic chemistry.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent